molecular formula C12H21N3O3 B1528071 Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate CAS No. 1160247-09-5

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1528071
CAS No.: 1160247-09-5
M. Wt: 255.31 g/mol
InChI Key: ROMVOPIIRBONLN-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate is a high-value spirocyclic chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure, featuring a spiro[4.5]decane scaffold fused with multiple nitrogen and oxygen heteroatoms, makes it a sophisticated intermediate for constructing complex molecules. Similar spirocyclic frameworks are frequently employed in the synthesis of pharmaceutical candidates, where they can contribute to a molecule's three-dimensional shape, metabolic stability, and binding affinity. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions and enabling further synthetic modifications at other reactive sites on the ring system. This compound is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-5-4-12(8-15)7-13-9(16)6-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMVOPIIRBONLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166223
Record name 1,1-Dimethylethyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-09-5
Record name 1,1-Dimethylethyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Summary:

Step Description Solvent(s) Conditions Reaction Time
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide Mixture of glycol dimethyl ether and ethanol 0–20 °C Not specified
2 Reaction of 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane in presence of lithium diisopropylamide to form 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Toluene 0–20 °C ~12.5–13 hours
3 Catalytic hydrogenation and cyclization of intermediate, followed by reaction with tert-butyl dicarbonyl anhydride to yield tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4...8.2.5]tetradecane-10-carboxylic acid ester Methanol 50 °C, 50 psi H2 pressure 6 hours
4 Acidic deprotection using pyridinium p-toluenesulfonate to produce tert-butyl 8-oxoidene-2-azaspiro[4.5]decane-2-carboxylic acid ester (target compound) Mixture of acetone and water 70 °C 15 hours

Detailed Reaction Insights

  • Step 1: The initial transformation involves nucleophilic substitution on the ketone starting material, introducing a nitrile group to form the carbonitrile intermediate. The use of a mixed solvent system (glycol dimethyl ether and ethanol) at low temperature (0–20 °C) ensures controlled reactivity and high selectivity.

  • Step 2: The carbonitrile intermediate undergoes alkylation with 1-bromo-2-chloroethane under strong base conditions (lithium diisopropylamide) in toluene. The reaction is conducted at mild temperatures (0–20 °C) over approximately 13 hours to ensure complete conversion.

  • Step 3: The alkylated intermediate is subjected to catalytic hydrogenation using Raney nickel under elevated pressure (50 psi) and moderate temperature (50 °C), facilitating reduction and intramolecular cyclization. Subsequent reaction with tert-butyl dicarbonyl anhydride introduces the tert-butyl ester protecting group, forming a complex dispiro compound.

  • Step 4: The final step involves selective deprotection of the intermediate ester under acidic catalysis with pyridinium p-toluenesulfonate in acetone-water mixture at 70 °C. This step yields the target tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate with good overall yield and purity.

Comparative Table of Preparation Parameters

Parameter Step 1 Step 2 Step 3 Step 4
Starting Material 1,4-dioxaspiro[4.5]decane-8-one 1,4-dioxaspiro[4.5]decane-8-carbonitrile 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Dispiro intermediate ester
Key Reagents p-methylsulfonylmethylisocyanitrile, KOtBu 1-bromo-2-chloroethane, LDA H2, Raney Ni, tert-butyl dicarbonyl anhydride Pyridinium p-toluenesulfonate
Solvent(s) Glycol dimethyl ether + ethanol Toluene Methanol Acetone + water
Temperature (°C) 0–20 0–20 50 70
Reaction Time Not specified ~12.5–13 hours 6 hours 15 hours
Pressure Atmospheric Atmospheric 50 psi H2 Atmospheric

Additional Notes on Preparation

  • The described process emphasizes the use of inexpensive and readily available raw materials, facilitating scale-up for industrial production.

  • The multi-step synthesis is designed to maximize yield and purity while maintaining operational simplicity.

  • The use of tert-butyl protecting groups allows for selective manipulation of functional groups, which is crucial for the synthesis of complex spirocyclic compounds.

  • The reaction conditions, including solvent choice and temperature control, are optimized to prevent side reactions and degradation.

  • The final product typically exhibits purity above 97%, suitable for use as a building block in further synthetic or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:
The compound serves as an important intermediate in the synthesis of other complex molecules. Its preparation involves a multi-step synthetic route that can be optimized for higher yields and efficiency. The synthesis typically involves the reaction of 1-tert-butyloxycarbonyl-3-pyrrolidone with glycine esters, followed by reduction and cyclization processes .

Table: Synthetic Pathways for Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate

StepReactantsConditionsYield (%)
11-tert-butyloxycarbonyl-3-pyrrolidone + Glycine esterRoom temperature48%
2Compound I (from Step 1) + Reducing agentMethanol93%
3Cyclization of Compound IIControlled temperature64%

This table summarizes the synthetic pathway based on available literature and highlights the yields at each stage of the process .

Chemical Properties and Safety

Chemical Characteristics:
The molecular formula of this compound is C12H21N3O3 with a molecular weight of approximately 255.31 g/mol. It has been characterized using various spectroscopic methods which confirm its structure and purity .

Safety Considerations:
As with many chemical compounds, safety data sheets (SDS) indicate that it may cause skin and eye irritation. Proper handling and safety protocols should be observed during its use in laboratory settings .

Mechanism of Action

The mechanism by which tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous spirocyclic derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heteroatoms Substituents Spiro System Key Findings/Properties
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate (Target Compound) 1160247-09-5 C₁₄H₂₃N₃O₃ 281.35 3N, 1O tert-butyl, oxo [4.5] High potential for hydrogen bonding due to multiple N and O atoms
Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate 2410654-22-5 C₁₉H₂₉N₃O₂ 331.45 3N, 1O benzyl [4.5] Benzyl group enhances lipophilicity; used in medicinal chemistry
1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene - - - 3N, 1O dibenzyl [4.5] Chair conformation with equatorial benzyl groups; mirror symmetry observed in X-ray
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₂N₂O₂ 238.33 2N - [4.5] Fewer nitrogen atoms may reduce hydrogen-bonding capacity
Tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate 1251003-79-8 C₁₄H₂₃N₂O₃ 267.35 2N, 1O - [4.5] Oxygen atom replaces third N, altering electronic properties
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1272758-17-4 C₁₂H₂₁NO₃ 227.30 1N, 1O - [3.5] Smaller spiro system ([3.5] vs. [4.5]) increases ring strain
Key Observations:

Heteroatom Configuration : The target compound’s three nitrogen atoms distinguish it from analogs like tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (2N, 1O), which may exhibit lower basicity and altered solubility .

Conformational Flexibility : Spiro[4.5] systems generally adopt chair or boat conformations, as seen in 1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene . Smaller spiro systems (e.g., [3.5]) introduce higher ring strain .

Biological Activity

Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate (CAS Number: 1160247-09-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of azaspiro compounds, which are recognized for their diverse pharmacological properties. The synthesis of this compound typically involves a multi-step process starting from readily available precursors like 1-tert-butyloxycarbonyl-3-pyrrolidone and glycine esters. The general synthetic route includes:

  • Formation of Intermediate : Reaction of the pyrrolidone with glycine ester to form an intermediate compound.
  • Reduction : The intermediate undergoes reduction to yield a corresponding amine.
  • Cyclization : Finally, cyclization occurs to form the spiro compound.

This synthesis method is notable for its efficiency and the use of accessible raw materials, making it suitable for industrial applications .

This compound exhibits a range of biological activities that may include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, similar to other spirocyclic compounds.
  • Antioxidant Activity : The presence of the oxo group in the structure may contribute to its potential as an antioxidant, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

  • Antibacterial Activity : A study investigating various azaspiro compounds found that derivatives similar to tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus .
  • Cytotoxicity Assays : Research involving cell lines has shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Some studies have indicated that spiro compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decaneAntibacterial
7-Oxo-2,5,8-triazaspiro[3.4]nonaneAnticancer
Spirocyclic derivativesAntioxidant

Q & A

Q. What are the optimal storage conditions for tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate to ensure stability?

  • Methodological Answer: Store the compound refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated environment. Avoid exposure to moisture, electrostatic discharge, and ignition sources. Containers should be kept upright to prevent leakage. Long-term stability studies are recommended due to limited decomposition data .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Use nitrile gloves and flame-retardant antistatic lab coats. Inspect gloves before use and employ proper removal techniques to avoid skin contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs. In case of eye exposure, flush with water for ≥15 minutes and seek medical attention .

Q. Are there known toxicological hazards associated with this compound?

  • Methodological Answer: Limited acute toxicity data exist. However, GHS classifications suggest potential hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Preclinical toxicity studies (e.g., Ames test, in vivo acute toxicity assays) should precede biological applications .

Advanced Research Questions

Q. How can structural elucidation of this spirocyclic compound be performed?

  • Methodological Answer: Use a combination of:
  • NMR : 1^1H and 13^13C NMR to confirm the spirocyclic framework and tert-butyl group positioning.
  • X-ray crystallography : For absolute stereochemistry determination.
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C12H19N3O3, MW 241.29) .

Q. What strategies are effective for synthesizing derivatives of this compound?

  • Methodological Answer:
  • Functional group modification : Target the carboxylate group for ester hydrolysis or amide coupling.
  • Spiro ring expansion : Use ring-opening reagents (e.g., Grignard reagents) followed by re-cyclization.
  • Catalytic optimization : Screen palladium or ruthenium catalysts for cross-coupling reactions .

Q. How can researchers evaluate its potential biological activity?

  • Methodological Answer:
  • In vitro assays : Screen against disease-relevant targets (e.g., kinases, proteases) using fluorescence polarization or SPR.

  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and assess metabolic stability in hepatocyte models.

  • Structural analogs : Compare activity with hydrazinecarboxylate or dioxaspiro derivatives (see Table 1) .

    Table 1. Structural Comparison with Analogous Compounds

    Compound ClassKey FeaturesUnique Aspect of Target Compound
    Hydrazone derivativesHydrazone linkageSpirocyclic + hydrazinecarboxylate
    Dioxane derivativesDioxane ringNitrogen-rich spiro framework
    Spirocyclic compoundsSpiro junctionsMulti-heteroatom configuration (N, O)

Q. How should contradictions in safety data (e.g., GHS classifications) be addressed?

  • Methodological Answer: Discrepancies in SDS (e.g., conflicting hazard statements) require:
  • In-house testing : Conduct skin irritation (OECD 439) and acute oral toxicity (OECD 423) assays.
  • Literature review : Cross-reference peer-reviewed studies on structurally similar spiro compounds.
  • Precautionary principle : Assume worst-case hazards until validated .

Q. What analytical methods validate purity and stability under experimental conditions?

  • Methodological Answer:
  • HPLC/GC : Monitor degradation products (e.g., tert-butanol from ester hydrolysis).
  • Karl Fischer titration : Quantify water content to assess hygroscopicity.
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and analyze via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate

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